molecular formula C19H15N3O5S B2969868 methyl 3-{[(4-nitrophenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate CAS No. 477326-73-1

methyl 3-{[(4-nitrophenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate

Cat. No.: B2969868
CAS No.: 477326-73-1
M. Wt: 397.41
InChI Key: KFEKWLRVUGDDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(4-nitrophenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate is a thiophene-based small molecule characterized by a methyl ester group at position 2, a phenyl substituent at position 5, and a carbamoyl urea moiety linked to a 4-nitrophenyl group at position 3. The nitro group on the phenyl ring introduces strong electron-withdrawing effects, which influence its electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name

methyl 3-[(4-nitrophenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S/c1-27-18(23)17-15(11-16(28-17)12-5-3-2-4-6-12)21-19(24)20-13-7-9-14(10-8-13)22(25)26/h2-11H,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEKWLRVUGDDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(4-nitrophenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(4-nitrophenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-{[(4-nitrophenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-{[(4-nitrophenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison :

Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate (CAS 477537-10-3)

  • Structure : Features a benzo[d]thiazole carboxamido group at position 3 instead of the 4-nitrophenyl carbamoyl urea.
  • Molecular Weight : 394.47 g/mol (vs. estimated ~400–410 g/mol for the target compound).
  • Density : 1.420 g/cm³ (predicted), indicating higher compactness compared to the nitro-substituted analogue, which may exhibit lower density due to nitro group steric effects .
  • Acidity : Predicted pKa ~10.24, suggesting moderate basicity. The target compound’s 4-nitrophenyl group likely reduces basicity (lower pKa) due to electron withdrawal .

2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate Structure: Lacks the carbamoyl urea substituent, with an ethyl ester and methyl group at positions 3 and 4. Solubility: Likely higher than the target compound due to the absence of the bulky nitro-phenyl group.

Cpd E (6-nitro-1,3-benzothiazol-2-yl)carbamoyl

  • Structure : Shares a nitrobenzothiazole carbamoyl group, differing in the heterocyclic core (benzothiazole vs. thiophene).
  • Electronic Effects : The nitro group enhances electrophilicity, a feature shared with the target compound, which may influence binding affinity in biological systems .

Physicochemical Properties

Property Target Compound Benzo[d]thiazole Analogue Ethylcarboxylate Derivative
Molecular Weight (g/mol) ~400–410 (estimated) 394.47 ~275–300 (estimated)
Density (g/cm³) ~1.35–1.45 (predicted) 1.420 N/A
pKa ~8.5–9.5 (predicted) 10.24 N/A
Key Substituent 4-Nitrophenyl carbamoyl Benzo[d]thiazole carboxamido Ethyl ester, methyl

Hydrogen Bonding and Crystallography

  • Hydrogen Bonding: The carbamoyl urea group in the target compound can act as both a hydrogen bond donor (N–H) and acceptor (C=O), facilitating interactions with biological targets or crystal packing. The nitro group may participate in weak C–H···O hydrogen bonds, influencing crystal lattice stability .
  • Crystallographic Analysis: SHELX software (SHELXL, SHELXS) is widely used for refining small-molecule structures, including thiophene derivatives. The nitro group’s planarity and resonance effects may lead to distinct diffraction patterns compared to non-nitro analogues .

Biological Activity

Methyl 3-{[(4-nitrophenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by:

  • Thiophene Ring : A five-membered ring containing sulfur.
  • Nitrophenyl Group : Enhances reactivity and potential interactions with biological targets.
  • Carbamoyl Group : Contributes to the compound's solubility and biological activity.
  • Phenyl Group : Provides additional sites for molecular interactions.

This structural diversity is crucial for its biological functions and potential therapeutic applications .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Thiophene Ring : This can be achieved through the Gewald reaction, which involves the condensation of a ketone, cyanoacetate, and elemental sulfur.
  • Introduction of Functional Groups : The nitrophenyl and carbamoyl groups are introduced via specific coupling reactions, such as Suzuki-Miyaura coupling .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for antibiotic development. The mechanism is believed to involve interaction with bacterial cell membranes or specific metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through several mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to reduce cell viability in various cancer models.
  • Induction of Apoptosis : It triggers apoptotic pathways, leading to programmed cell death in cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Binding to Proteins : The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially altering their function.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations as low as 10 µg/mL.
  • Cancer Cell Line Study : In a study involving breast cancer cell lines, treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineConcentration (µg/mL or µM)Effect
AntimicrobialGram-positive bacteria10Inhibition of growth
AntimicrobialGram-negative bacteria10Inhibition of growth
AnticancerBreast cancer cells2550% reduction in viability
AnticancerVarious cancer cell linesVariesInduction of apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.